molecular formula C11H20ClNO2 B1390798 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride CAS No. 953077-13-9

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1390798
CAS No.: 953077-13-9
M. Wt: 233.73 g/mol
InChI Key: JLFACGVVEAOMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H19NO2 HCl and a molecular weight of 233.74 g/mol. This compound is a derivative of piperidine, a six-membered ring containing nitrogen, and cyclopentane, a five-membered ring. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylamine with piperidine-4-carboxylic acid chloride in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and functional groups to achieve desired properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Additionally, it is employed in the study of chemical reactions and mechanisms, providing valuable insights into the behavior of similar compounds.

Mechanism of Action

The mechanism by which 1-cyclopentylpiperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting biological pathways and processes. The molecular targets and pathways involved vary based on the compound's structure and the specific biological system under study.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Cyclopentylamine derivatives

  • Other piperidine-4-carboxylic acid derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-cyclopentylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFACGVVEAOMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 3
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 4
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 5
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 6
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.